

A Comparative Analysis of Sodium Ursolate and Sodium Oleanolate in Skincare Formulations

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Compound of Interest

Compound Name: *Sodium ursolate*

Cat. No.: *B1512746*

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Introduction

Sodium ursolate and sodium oleanolate, the sodium salts of the isomeric pentacyclic triterpenes ursolic acid and oleanolic acid, are emerging as promising active ingredients in dermatological and cosmetic formulations. Both compounds are known to possess a wide range of beneficial properties for the skin, including anti-inflammatory, antioxidant, and anti-aging effects. Their structural similarity, differing only in the position of a single methyl group, results in overlapping yet distinct biological activities. This guide provides an objective comparison of their performance in key areas relevant to skincare, supported by experimental data, to aid researchers and formulation scientists in selecting the appropriate agent for their specific applications. While much of the available research has been conducted on the acid forms (ursolic acid and oleanolic acid), the data presented here is considered broadly representative of the corresponding sodium salts' activities.

Quantitative Performance Data

The following tables summarize quantitative data from various in vitro studies, providing a comparative overview of the efficacy of ursolic acid and oleanolic acid in key skincare-related bioassays.

Table 1: Cytotoxicity Profile in Human Skin Fibroblasts

Compound	Cell Line	Assay	Incubation Time (h)	IC50 (μM)	Reference
Ursolic Acid	HSF	MTT	24	14.1	[1]
48	11.1	[1]			
72	8.6	[1]			
Oleanolic Acid	HSF	MTT	24, 48, 72	> 100	[1] [2]

HSF: Human Skin Fibroblasts

Table 2: Antioxidant Activity

Compound	Assay	Concentration (μM)	Scavenging Activity (%)	Reference
Ursolic Acid	DPPH	100	~2%	[1]
Oleanolic Acid	DPPH	100	9.22%	[1]

Table 3: Anti-inflammatory Activity

Compound	Cell Line	Inflammatory Stimulus	Marker	Activity	Reference
Ursolic Acid	HUVEC	TNF- α	NF- κ B activation	~2x more effective than Oleanolic Acid	[3]
Oleanolic Acid	HUVEC	TNF- α	NF- κ B activation	-	[3]
Ursolic Acid	PC12	H_2O_2/MPP^+	IL-6, TNF- α release	Significant attenuation	[4]
Oleanolic Acid	PC12	H_2O_2/MPP^+	IL-6, TNF- α release	Significant attenuation	[4]

HUVEC: Human Umbilical Vein Endothelial Cells

Table 4: Skin Barrier Function and Differentiation

Compound	Cell Line	Concentration (μ M)	Effect on PPAR- α activity	Effect on Keratinocyte Differentiation	Reference
Ursolic Acid	HaCaT	10	Little to no effect	Little to no effect	[5]
Oleanolic Acid	HaCaT	10	Significant increase	Significant induction	[5]

HaCaT: Human Keratinocyte Cell Line

Table 5: Extracellular Matrix Regulation

Compound	Cell Line	Concentration (µM)	Effect on Collagen I Synthesis	Effect on MMP-1 Expression	Reference
Ursolic Acid	HDF	10	Inhibition	Significant induction	[6] [7]
Oleanolic Acid	HDF	10	Inhibition	No significant effect	[6]

HDF: Human Dermal Fibroblasts

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

1. Cell Viability Assay (MTT Assay)

- Objective: To assess the cytotoxicity of the test compounds on human skin fibroblasts.
- Methodology:
 - Human skin fibroblasts (HSF) are seeded in 96-well plates at a density of 1×10^4 cells/well and cultured for 24 hours.
 - The culture medium is replaced with fresh medium containing various concentrations of **sodium ursolate** or sodium oleanolate.
 - After the desired incubation period (e.g., 24, 48, 72 hours), the medium is removed, and 100 µL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in serum-free medium is added to each well.
 - The plates are incubated for 3 hours at 37°C in a CO₂ incubator.
 - The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

- The absorbance is measured at 540 nm using a microplate reader.
- Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.[\[1\]](#)[\[2\]](#)

2. In Vitro Collagen I Synthesis Assay (ELISA)

- Objective: To quantify the amount of type I collagen synthesized and secreted by human dermal fibroblasts.
- Methodology:
 - Human dermal fibroblasts (HDFs) are seeded in 6-well plates and cultured until they reach 80-90% confluence.
 - The cells are then treated with **sodium ursolate** or sodium oleanolate at various concentrations in serum-free medium for 48 hours.
 - The cell culture supernatant is collected, and a sandwich ELISA is performed using a commercial Human Collagen Type I ELISA kit.
 - Briefly, a 96-well plate is coated with a capture antibody specific for human collagen type I.
 - The collected cell culture supernatants (containing secreted collagen) and standards are added to the wells and incubated.
 - After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
 - A substrate solution is then added, and the color development is measured spectrophotometrically at 450 nm.
 - The concentration of collagen in the samples is determined by comparison to a standard curve.[\[8\]](#)[\[9\]](#)

3. Matrix Metalloproteinase-1 (MMP-1) Activity Assay

- Objective: To measure the enzymatic activity of MMP-1 in the cell culture supernatant.

- Methodology:
 - HDFs are treated with the test compounds as described for the collagen synthesis assay.
 - The cell culture supernatant is collected, and a fluorogenic MMP-1 activity assay is performed.
 - The assay utilizes a specific MMP-1 substrate that is quenched until cleaved by active MMP-1.
 - The supernatant is incubated with the substrate in a black 96-well plate.
 - The fluorescence is measured over time using a microplate reader with appropriate excitation and emission wavelengths.
 - The rate of increase in fluorescence is proportional to the MMP-1 activity in the sample.

[\[10\]](#)

4. In Vitro Skin Irritation Test (OECD 439)

- Objective: To assess the skin irritation potential of the test compounds using a reconstructed human epidermis (RhE) model.
- Methodology:
 - A three-dimensional RhE tissue model is used.
 - The test substance (e.g., a formulation containing **sodium ursolate** or sodium oleanolate) is applied topically to the surface of the RhE tissue.
 - After a defined exposure period (e.g., 60 minutes), the test substance is removed by rinsing.
 - The tissues are then incubated for a post-exposure period (e.g., 42 hours).
 - Cell viability is determined by the MTT assay. The tissues are incubated with MTT solution, and the resulting formazan is extracted.

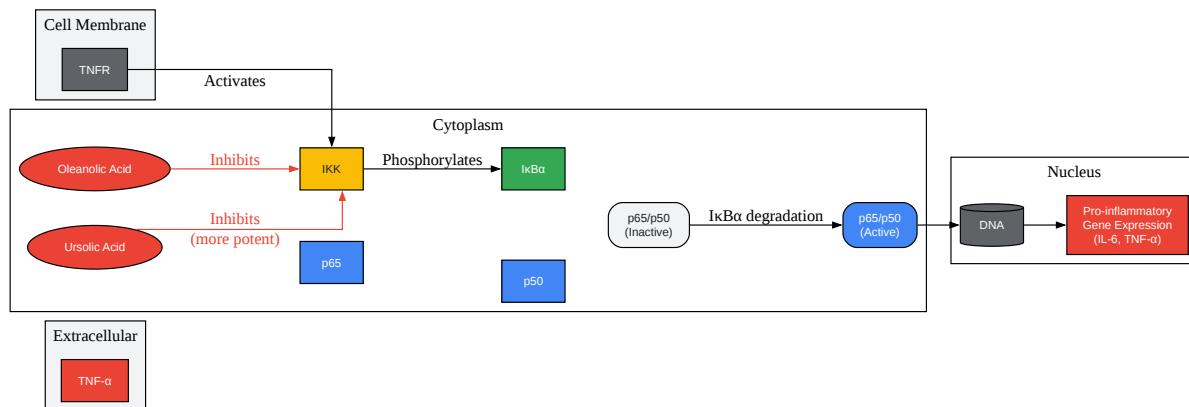
- The optical density of the formazan extract is measured, and the percentage of viability is calculated relative to negative controls.
- A substance is classified as an irritant if the tissue viability is reduced to $\leq 50\%$.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

5. In Chemico Skin Sensitization Test: Direct Peptide Reactivity Assay (DPRA; OECD 442C)

- Objective: To evaluate the skin sensitization potential of a substance by measuring its reactivity with synthetic peptides containing cysteine and lysine.
- Methodology:
 - The test substance is incubated with synthetic peptides containing either a cysteine or a lysine residue for 24 hours.
 - The concentration of the remaining, unreacted peptide is measured by high-performance liquid chromatography (HPLC).
 - The percentage of peptide depletion is calculated for both the cysteine and lysine peptides.
 - Based on the mean depletion of both peptides, the substance is categorized into one of four reactivity classes (no, low, moderate, or high reactivity), which is then used to predict its skin sensitization potential.[\[15\]](#)[\[16\]](#)[\[17\]](#)

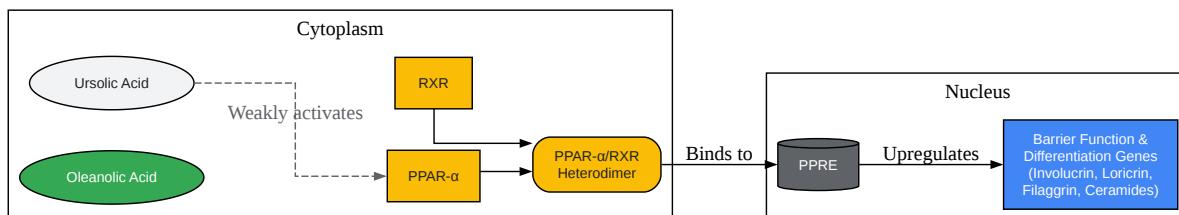
Signaling Pathways

The biological effects of **sodium ursolate** and sodium oleanolate in skin cells are mediated through the modulation of various intracellular signaling pathways. Below are diagrams illustrating their influence on the NF- κ B and PPAR- α pathways.



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Figure 1: Simplified NF-κB signaling pathway and points of inhibition by ursolic and oleanolic acids.



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Figure 2: PPAR- α signaling pathway in keratinocytes and the differential activation by oleanolic and ursolic acids.

Discussion and Conclusion

The experimental data reveal distinct profiles for **sodium ursolate** and sodium oleanolate, despite their structural similarity.

Sodium Oleanolate appears to be a more potent activator of the PPAR- α pathway in keratinocytes.^[5] This translates to a stronger effect on promoting keratinocyte differentiation and enhancing skin barrier function, as evidenced by the increased expression of key proteins like involucrin, loricrin, and filaggrin, as well as an increase in ceramides.^{[5][18]} Its lower cytotoxicity in human skin fibroblasts suggests a favorable safety profile for topical applications.^{[1][2]}

Sodium Ursolate, on the other hand, demonstrates superior anti-inflammatory activity through more potent inhibition of the NF- κ B pathway.^[3] This makes it a compelling candidate for formulations targeting inflammatory skin conditions. Furthermore, while both compounds can inhibit collagen synthesis, ursolic acid uniquely upregulates the expression of MMP-1, an enzyme that degrades collagen.^{[6][7]} This dual action of inhibiting new collagen synthesis while promoting the breakdown of existing collagen suggests a potential application for **sodium ursolate** in managing fibrotic skin conditions or hypertrophic scarring.

In terms of antioxidant activity, both compounds exhibit modest direct radical scavenging properties in the DPPH assay, with oleanolic acid showing slightly higher activity at the tested concentration.^[1] However, their primary antioxidant effects in the skin are likely indirect, stemming from the modulation of cellular signaling pathways that control endogenous antioxidant defenses.

In conclusion, the choice between **sodium ursolate** and sodium oleanolate for skincare formulations should be guided by the desired primary benefit. Sodium oleanolate is the preferred agent for applications focused on strengthening the skin barrier, improving hydration, and addressing dry skin conditions. **Sodium ursolate** is better suited for anti-inflammatory formulations and potentially for managing conditions characterized by excessive collagen

deposition. For broad-spectrum anti-aging products, a combination of both ingredients could be considered to leverage their complementary mechanisms of action. Further research, particularly clinical studies directly comparing the sodium salts in finished formulations, is warranted to fully elucidate their relative efficacy and optimal use concentrations.

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